molecular formula C15H17ClFNOS B2679479 (2-chloro-4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1790196-72-3

(2-chloro-4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No. B2679479
CAS RN: 1790196-72-3
M. Wt: 313.82
InChI Key: OTQFOQCZGLIYNO-UHFFFAOYSA-N
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Description

(2-chloro-4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C15H17ClFNOS and its molecular weight is 313.82. The purity is usually 95%.
BenchChem offers high-quality (2-chloro-4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-chloro-4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Rearrangements

  • Novel Syntheses and Rearrangements : The compound has been utilized in stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, featuring rearrangements of iodides to alcohols using Selectfluor and of alcohols to fluorides using Deoxo-Fluor. This synthesis showcases the compound's versatility in creating various substituents and functional groups (Krow et al., 2004).

Crystallographic Studies

  • Crystal Structure Analysis : Crystallographic studies of related compounds, such as (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, have been conducted to understand the structural aspects of these molecules. These studies are crucial for applications in material science and pharmaceuticals, given the varied biological activities and uses in organic electronics exhibited by substituted thiophenes (Nagaraju et al., 2018).

Antiviral Applications

  • Anti-Influenza Virus Activity : Tricyclic compounds with unique amine moieties, structurally related to the query compound, have been developed for anti-influenza virus applications. These compounds have shown potent anti-influenza A virus activity, demonstrating the potential of such molecular frameworks in therapeutic applications (Oka et al., 2001).

Catalysis and Chemical Transformations

  • Catalyst Applications : The related compound, 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, has been used in catalyst- and solvent-free synthesis involving microwave-assisted Fries rearrangement, indicative of potential catalytic applications of such compounds in organic synthesis (Moreno-Fuquen et al., 2019).

  • Fluorination of Organic Molecules : Related research has focused on the fluorination of hydroxy-substituted organic molecules, illustrating the role of similar compounds in the transformation of organic molecules through fluorination processes (Zupan et al., 1995).

  • Organometallic Chemistry : Dimanganese(II) complexes containing chloro and other substituents have been studied for their structure, magnetism, and catalytic applications, particularly in the oxidation of alcohols to ketones. This highlights the potential of chloro-fluorophenyl compounds in organometallic chemistry and catalysis (Alexandru et al., 2014).

Antibacterial Activity

  • Antibacterial Properties : Novel derivatives containing similar structural features have been synthesized and shown to exhibit in vitro antibacterial activity, pointing to the potential of these compounds in developing new antibacterial agents (Reddy et al., 2011).

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFNOS/c1-20-12-7-10-3-4-11(8-12)18(10)15(19)13-5-2-9(17)6-14(13)16/h2,5-6,10-12H,3-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQFOQCZGLIYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-chloro-4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone

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